

Ethyl Nitroacetate: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Ethyl nitroacetate	
Cat. No.:	B140605	Get Quote

CAS Number: 626-35-7[1][2][3][4][5]

Structure:

Molecular Formula: C₄H₇NO₄[1][6]

IUPAC Name: ethyl 2-nitroacetate[4][6]

• SMILES: CCOC(=O)C--INVALID-LINK--[O-][4]

InChl Key: FTKASJMIPSSXBP-UHFFFAOYSA-N[1][6]

This guide provides an in-depth overview of **ethyl nitroacetate**, a valuable reagent in organic synthesis, particularly for the preparation of amino acids and other complex molecules.[3] It is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications, complete with experimental protocols and workflow visualizations.

Physicochemical and Spectral Data

A summary of the key quantitative data for **ethyl nitroacetate** is presented below for easy reference and comparison.



Property	Value	Reference(s)
Molecular Weight	133.10 g/mol	[2]
Appearance	Colorless to slightly yellow liquid	[2]
Boiling Point	105-107 °C at 25 mmHg	[2]
Density	1.199 g/mL at 25 °C	[2]
Refractive Index (n20/D)	1.424	[2]
рКа	5.85 at 25°C	[2]
Solubility	Slightly soluble in water. Soluble in chloroform and ethyl acetate.	[1][2][3]
Flash Point	92 °C (197 °F)	[3]

Spectral Data:

Comprehensive spectral data, including 1H NMR, Mass Spectrometry, and IR spectra for **ethyl nitroacetate**, are available through public databases such as PubChem.[1]

Synthesis and Experimental Protocols

Ethyl nitroacetate is a versatile building block in a variety of chemical reactions. Below are detailed protocols for some of its key applications.

Synthesis of y-Oxoacids via Michael Addition

Ethyl nitroacetate is used in the Michael addition reaction with α,β -unsaturated ketones to synthesize y-oxoacids.[3]

Experimental Protocol:

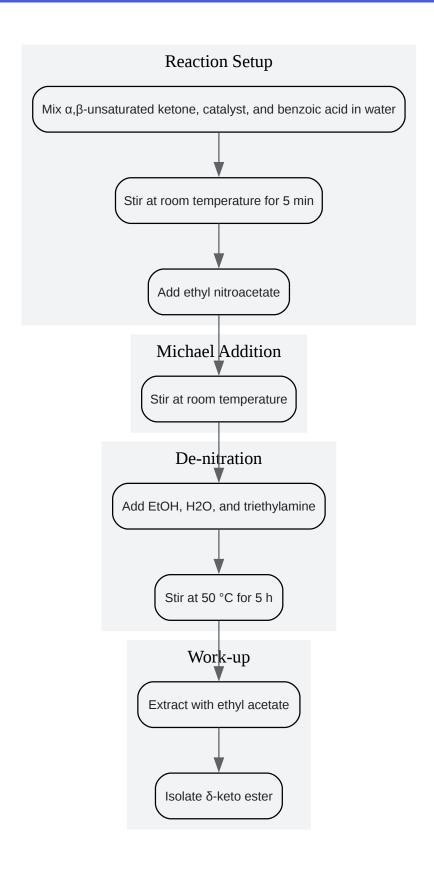
A detailed, representative procedure for the enantioselective Michael addition of **ethyl nitroacetate** to an α,β -unsaturated enone is as follows:



- A mixture of the α,β-unsaturated ketone (0.3 mmol), 9-amino-9-deoxyepiquinine (17.6 mg, 0.06 mmol), and benzoic acid (14.6 mg, 0.12 mmol) in 0.9 mL of water is stirred at room temperature for 5 minutes.
- Ethyl nitroacetate (79.8 mg, 0.6 mmol) is added to the mixture.
- The reaction mixture is stirred at room temperature for the specified reaction time.
- Following the conjugate addition, ethanol (1.2 mL), water (1.2 mL), and triethylamine (0.4 mL) are added.
- The resulting mixture is stirred at 50 °C for 5 hours to effect de-nitration.
- The reaction mixture is then extracted with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the corresponding δ-keto ester.[6]

Experimental Workflow:





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Caption: Workflow for the synthesis of δ -keto esters via Michael addition.



Synthesis of α-Amino Esters

Ethyl nitroacetate serves as a glycine template for the production of α -amino esters through condensation with arylacetals to form ethyl 3-aryl-2-nitroacrylates, followed by reduction.

Experimental Protocol:

A general, multi-step procedure for the synthesis of α -amino esters is outlined below:

Step i: Preparation of Dimethylacetals

- The corresponding aldehyde (0.044 mol) and trimethyl orthoformate (5.8 mL, 0.053 mol) are dissolved in dry methanol (7.3 mL).
- DOWEX 50WX8-100 ion-exchange resin (0.2 g) is added, and the solution is stirred overnight under a calcium chloride-protected atmosphere.
- The resin is removed by filtration, and the filtrate is concentrated to yield the dimethylacetal. [7]

Step iii: Condensation with Ethyl Nitroacetate

- Ethyl nitroacetate (5.7 g, 0.042 mol) is stirred in acetic anhydride (5 mL, 0.053 mol) for 15 minutes.
- The crude acetal dissolved in acetic anhydride (5.1 mL, 0.053 mol) is added.
- The solution is heated, allowing the resulting methyl acetate to distill off, yielding the crude 3aryl-2-nitroacrylate.[7]

Step iv: Reduction to α -Amino Ester

- The crude acrylate is dispersed/dissolved in dry isopropanol (100 mL).
- Sodium borohydride is used for the initial reduction, followed by the addition of acetic acid and subsequent extraction.



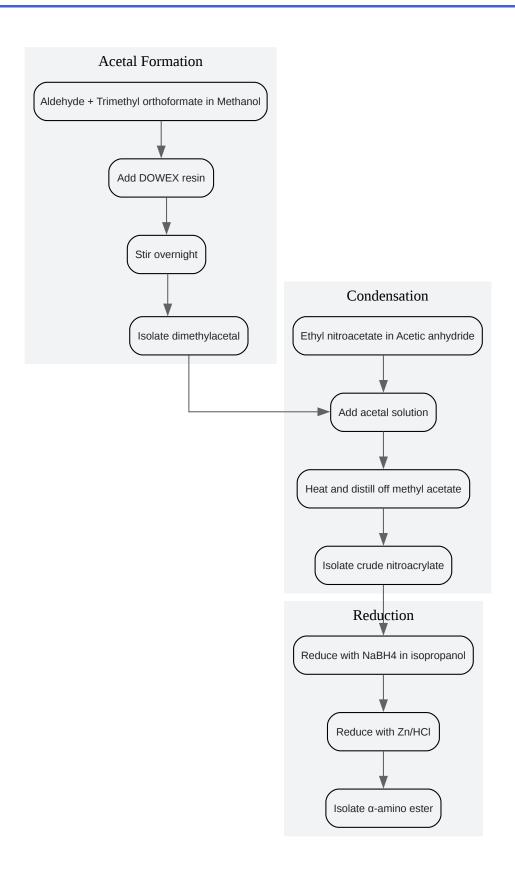




• The resulting α -nitroester is then further reduced, for example, using zinc and hydrochloric acid, to yield the final α -amino ester.[8]

Experimental Workflow:





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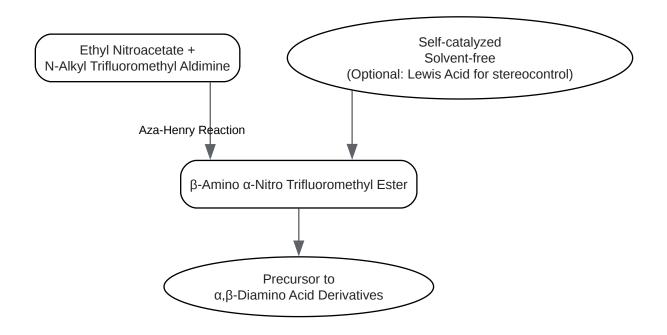
Caption: Workflow for the synthesis of α -amino esters from aldehydes.



Aza-Henry (Nitro-Mannich) Reaction

Ethyl nitroacetate participates in aza-Henry reactions with N-alkyl trifluoromethyl aldimines in a self-catalyzed, solvent-free process to produce β -amino α -nitro trifluoromethyl esters. These products are precursors to α,β -diamino acid derivatives. The use of a Lewis acid can induce good stereofacial control in this reaction.[4][5]

Logical Relationship Diagram:



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Caption: Logical relationship in the Aza-Henry reaction.

Conclusion

Ethyl nitroacetate is a cornerstone reagent for synthetic chemists, offering a gateway to a wide array of valuable and complex organic molecules. Its utility in carbon-carbon bond formation, particularly in the synthesis of amino acid derivatives, makes it an indispensable tool in drug discovery and development. The protocols and data presented in this guide are intended to facilitate its effective use in the laboratory.



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